2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide
Overview
Description
2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, also known as MPBA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. In
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide involves its selective antagonism of the MC4R. This receptor is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. By blocking the MC4R, 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide may have potential therapeutic applications in the treatment of these conditions.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have biochemical and physiological effects related to its selective antagonism of the MC4R. Studies have demonstrated that 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide can decrease food intake and body weight in animal models, suggesting that it may have potential therapeutic applications in the treatment of obesity and other metabolic disorders. Additionally, 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to improve glucose homeostasis in animal models, suggesting that it may have potential therapeutic applications in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its selective antagonism of the MC4R, which allows for the investigation of the role of this receptor in energy balance, feeding behavior, and glucose homeostasis. However, one limitation of using 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide and its potential therapeutic applications. One area of future research could be the investigation of the long-term effects of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide on energy balance, feeding behavior, and glucose homeostasis in animal models. Additionally, future research could focus on the development of more selective MC4R antagonists with fewer off-target effects. Finally, clinical trials could be conducted to investigate the potential therapeutic applications of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in the treatment of obesity and other metabolic disorders in humans.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, or 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, is a chemical compound that has been studied for its potential use in scientific research related to the MC4R pathway. This compound has been shown to selectively block the MC4R, which is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been used in studies to investigate the role of the MC4R pathway in energy balance, feeding behavior, and glucose homeostasis. While there are advantages and limitations to using 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments, there are several future directions for the study of this compound and its potential therapeutic applications.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in scientific research related to the MC4R pathway. This compound has been shown to selectively block the MC4R, which is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been used in studies to investigate the role of the MC4R pathway in energy balance, feeding behavior, and glucose homeostasis.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-3-4-8-20(19)26-16-21(24)22-15-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJFGVSQTGWRDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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